molecular formula C24H24N2S B14899657 N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline

N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline

Cat. No.: B14899657
M. Wt: 372.5 g/mol
InChI Key: OTFYCFPFAJIPLA-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline is a complex organic compound with a molecular formula of C22H24N2S. This compound is known for its unique structure, which includes a benzothiazepine ring fused with an aniline moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline typically involves multiple steps. One common method includes the reaction of 4-methylbenzenamine with N,N-dimethylaniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the benzothiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the benzothiazepine ring, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperatures.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted anilines. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline is used in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline involves its interaction with specific molecular targets. The benzothiazepine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecules, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethyldiphenylamine: Similar in structure but lacks the benzothiazepine ring.

    N,N-Dimethylaniline: A simpler compound with only the aniline moiety.

    N-Benzyl-N-methylaniline: Contains a benzyl group instead of the benzothiazepine ring.

Uniqueness

N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline is unique due to the presence of the benzothiazepine ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C24H24N2S

Molecular Weight

372.5 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline

InChI

InChI=1S/C24H24N2S/c1-17-8-10-18(11-9-17)22-16-24(19-12-14-20(15-13-19)26(2)3)27-23-7-5-4-6-21(23)25-22/h4-15,24H,16H2,1-3H3

InChI Key

OTFYCFPFAJIPLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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